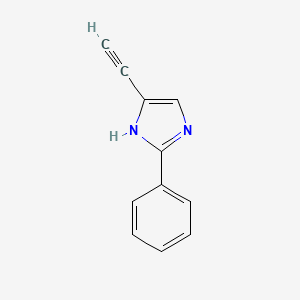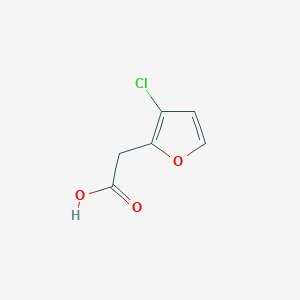
2-(Difluoromethyl)-6-methylpyridine-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid pinacol esters are important building blocks in organic synthesis . They are known for their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They have been known for about 150 years, but increasing interest is observed after the discovery of new areas of their use .
Synthesis Analysis
Protodeboronation of alkyl boronic esters is a significant process in their synthesis . This process involves a radical approach and is dependent on the substituents in the aromatic ring .Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters is characterized by the presence of a boron atom, which forms a dioxaborolane ring with two methyl groups and an oxygen atom .Chemical Reactions Analysis
Boronic acid pinacol esters are susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .Physical And Chemical Properties Analysis
The solubilities of boronic acid pinacol esters have been determined experimentally in various organic solvents . They show better solubility than the parent acid in all tested solvents .科学的研究の応用
Role in Organic Synthesis and Drug Development
2-(Difluoromethyl)-6-methylpyridine-4-boronic acid pinacol ester is an organoboron compound that has significant implications in organic synthesis, supramolecular chemistry, and drug development due to its unique chemical properties. Boronic esters, including compounds similar to the one , are known for their stability in air and versatile reactivity, which makes them valuable in creating complex molecular architectures essential for drug design and materials science (Golovanov & Sukhorukov, 2021).
Advancements in Biosensors
Furthermore, the structural framework of boronic acids has been extensively utilized in the development of electrochemical biosensors. These biosensors exploit the binding affinity of boronic acids to diols, making it possible to detect sugars and other biologically relevant molecules with high selectivity and sensitivity. The integration of boronic acid derivatives into sensor technologies offers promising avenues for non-invasive monitoring of biomarkers, crucial for managing various health conditions (Wang et al., 2014).
作用機序
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that the kinetics of the reactions involving boronic pinacol esters are dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Biochemical Pathways
Boronic acids and their esters are known to be involved in a variety of biochemical processes, including the synthesis of biaryl compounds in the suzuki–miyaura reaction .
Pharmacokinetics
It’s known that these compounds are only marginally stable in water and the rate of their hydrolysis is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
Boronic acids and their esters are known to be involved in a variety of biochemical processes, which could potentially lead to various molecular and cellular effects .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of water . The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH, and these compounds are only marginally stable in water . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by these environmental factors .
Safety and Hazards
特性
IUPAC Name |
2-(difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BF2NO2/c1-8-6-9(7-10(17-8)11(15)16)14-18-12(2,3)13(4,5)19-14/h6-7,11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHESEHKLCMSCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



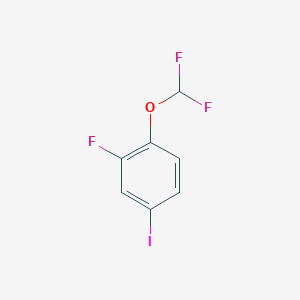


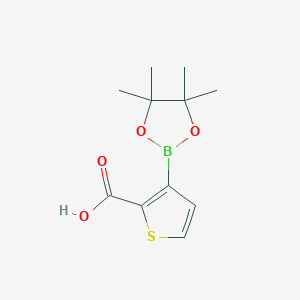
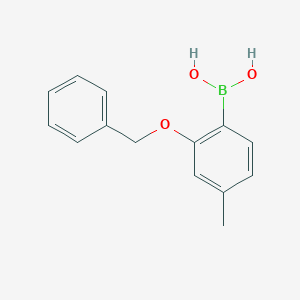

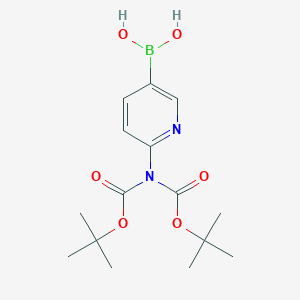
![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)

